molecular formula C4H9ClN2 B1281051 2-Amino-2-methylpropanenitrile hydrochloride CAS No. 50846-36-1

2-Amino-2-methylpropanenitrile hydrochloride

Cat. No.: B1281051
CAS No.: 50846-36-1
M. Wt: 120.58 g/mol
InChI Key: RWPZHHGTDNTPFY-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of alpha-aminonitrile chemistry, which traces its origins to the pioneering work of Adolph Strecker in the mid-19th century. The Strecker reaction, first described in 1850, established the fundamental synthetic pathway for creating alpha-aminonitriles through the reaction of aldehydes or ketones with ammonia and hydrogen cyanide. This groundbreaking methodology laid the foundation for the systematic exploration of aminonitrile derivatives, including the compound under investigation.

The specific synthesis and characterization of 2-amino-2-methylpropanenitrile began to emerge in the early 20th century as researchers sought to expand the scope of Strecker chemistry beyond simple aldehydes to include ketones as starting materials. The development of efficient synthetic routes to alpha-aminoisobutyronitrile, as documented in patent literature from the 1950s, marked a significant milestone in the compound's history. These early investigations revealed that acetone could serve as an effective ketone substrate in modified Strecker reactions, leading to the formation of 2-amino-2-methylpropanenitrile.

The conversion of the free base to its hydrochloride salt represented a crucial advancement in the compound's practical utility. The hydrochloride salt form offered several advantages over the free base, including improved crystallization properties, enhanced stability during storage, and better solubility characteristics in polar solvents. This transformation became particularly important as researchers recognized the compound's potential as an intermediate in the synthesis of azobisisobutyronitrile, a widely used polymerization initiator.

During the latter half of the 20th century, the mechanistic understanding of alpha-aminonitrile formation was significantly refined through kinetic studies and mechanistic investigations. Research conducted in the 1930s provided detailed insights into the kinetics and mechanism of alpha-aminoisobutyronitrile formation, establishing the fundamental principles that govern these reactions. These studies revealed the complex interplay of equilibria and reaction pathways that determine the efficiency and selectivity of aminonitrile synthesis.

Nomenclature and Systematic Identification

This compound possesses a comprehensive nomenclature system that reflects its structural complexity and regulatory requirements across different chemical databases and classification systems. The compound's systematic identification encompasses multiple naming conventions, registration numbers, and molecular descriptors that facilitate its unambiguous identification in scientific literature and commercial applications.

The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes its structural features including the amino group at the alpha position, the methyl substituent, and the nitrile functional group, along with the hydrochloride salt designation. Alternative systematic names include propanenitrile, 2-amino-2-methyl-, monohydrochloride, which follows a different naming protocol while maintaining chemical accuracy.

The compound is registered under multiple Chemical Abstracts Service registry numbers, with 50846-36-1 serving as the primary identifier for the hydrochloride salt form. The corresponding free base, 2-amino-2-methylpropanenitrile, carries the registry number 19355-69-2. These registry numbers serve as unique identifiers that enable precise chemical communication across global databases and regulatory systems.

Identification Parameter Value
Chemical Abstracts Service Registry Number 50846-36-1
Molecular Formula C₄H₉ClN₂
European Community Number 814-194-7
Simplified Molecular Input Line Entry System C(C#N)(C)(C)N.Cl
International Chemical Identifier Key RWPZHHGTDNTPFY-UHFFFAOYSA-N

The molecular formula C₄H₉ClN₂ accurately represents the elemental composition of the hydrochloride salt, indicating four carbon atoms, nine hydrogen atoms, one chlorine atom, and two nitrogen atoms. This formula distinguishes the salt from its free base counterpart, which has the molecular formula C₄H₈N₂.

Common synonyms for this compound include 2-amino-2-methylpropionitrile hydrochloride, alpha-aminoisobutyronitrile hydrochloride, and 1-cyano-1-methylethylamine hydrochloride. These alternative names reflect different approaches to describing the compound's structure and highlight the flexibility inherent in chemical nomenclature systems.

The compound's identification is further enhanced through spectroscopic and computational descriptors. The International Chemical Identifier provides a standardized textual representation of the molecular structure, while the corresponding International Chemical Identifier Key serves as a fixed-length hash code derived from the full International Chemical Identifier. These descriptors enable efficient database searching and computational analysis of the compound's properties.

Role in Modern Organic Chemistry

This compound occupies a central position in contemporary organic chemistry due to its exceptional versatility as a synthetic intermediate and its unique reactivity profile that enables diverse chemical transformations. The compound's bifunctional nature, containing both amino and nitrile functional groups, provides multiple sites for chemical modification and makes it an invaluable building block for the construction of complex molecular architectures.

In the realm of heterocyclic synthesis, this compound serves as a crucial precursor for the preparation of various five-membered heterocycles, including imidazole derivatives, oxazoles, isothiazoles, and diazaphospholidines. The compound's ability to function as a bifunctional reactant enables the simultaneous utilization of both amino and nitrile functionalities in cyclization reactions, leading to the efficient formation of heterocyclic rings with well-defined substitution patterns.

Application Area Specific Use Key Advantages
Heterocyclic Synthesis Imidazole formation Bifunctional reactivity
Asymmetric Catalysis Chiral amino acid synthesis High enantioselectivity
Polymer Chemistry Initiator precursor Controlled radical generation
Pharmaceutical Synthesis Drug intermediate Structural diversity

The compound's role in polymer chemistry extends beyond its direct applications to include its function as a precursor for azobisisobutyronitrile synthesis. This transformation involves the oxidative coupling of two molecules of 2-amino-2-methylpropanenitrile to form the corresponding azo compound, which serves as an efficient free radical initiator for vinyl polymerizations. The controlled generation of radicals through thermal decomposition of azobisisobutyronitrile makes it an essential component in the production of various polymer materials.

In pharmaceutical chemistry, this compound contributes to the synthesis of bioactive molecules through its incorporation into drug scaffolds and its use in the preparation of amino acid derivatives. The compound's structural features enable the introduction of quaternary carbon centers and branched amino acid residues into peptide and protein structures, expanding the chemical space available for drug discovery efforts.

The compound's utility in transcyanation reactions represents another important aspect of its modern applications. These reactions involve the transfer of the cyano group from the aminonitrile to other substrates, enabling the preparation of diverse nitrile-containing compounds under mild reaction conditions. This methodology provides access to structurally complex nitriles that might be difficult to prepare through direct cyanation reactions.

Contemporary research has also explored the catalytic applications of 2-amino-2-methylpropanenitrile derivatives, where the compound serves as both a reactant and a catalyst in certain transformations. These dual-function applications highlight the compound's remarkable versatility and its continued relevance in advancing synthetic organic chemistry.

The integration of computational chemistry with experimental investigations has further enhanced the understanding of the compound's reactivity patterns and has enabled the prediction of new synthetic applications. Density functional theory calculations have provided insights into the electronic structure and reactivity of the compound, facilitating the design of new synthetic methodologies and the optimization of existing processes.

Properties

IUPAC Name

2-amino-2-methylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-4(2,6)3-5;/h6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZHHGTDNTPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481919
Record name 2-amino-2-methylpropanenitrile hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50846-36-1
Record name 2-amino-2-methylpropanenitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-methylpropanenitrile hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the nucleophilic addition of cyanide to acetone, forming 2-hydroxy-2-methylpropanenitrile. Subsequent ammoniation replaces the hydroxyl group with an amino group, yielding 2-amino-2-methylpropanenitrile. The hydrochloride salt is precipitated by treating the free base with hydrogen chloride in diethyl ether.

Key reagents and conditions :

  • Cyanide source : Sodium cyanide (11.9 g) or potassium cyanide.
  • Ammonium chloride : 15.5 g dissolved in 50 mL water.
  • Temperature : 0°C during cyanide addition to control exothermicity.
  • Solvent system : Water-diethyl ether biphasic mixture.
  • Hydrochlorination : 40 mL HCl (1.0 M in ether) at 0°C.

Process Optimization

Industrial-scale adaptations employ continuous flow reactors to enhance safety during cyanide handling. Yield improvements (up to 62.5%) are achieved through:

  • Staged reagent addition : Slow cyanide introduction prevents thermal runaway.
  • pH control : Maintaining alkaline conditions (pH 8–9) during extraction minimizes side reactions.

Free Base Synthesis Followed by Hydrochlorination

An alternative two-step approach first synthesizes 2-amino-2-methylpropanenitrile (CAS 19355-69-2), which is subsequently converted to the hydrochloride salt.

Free Base Preparation

The free base is generated via:

  • Cyanohydrin formation : Acetone reacts with HCN or NaCN in sulfuric acid at 20°C.
  • Ammonolysis : The intermediate cyanohydrin undergoes ammoniation with gaseous NH₃ in methanol at −78°C.

Critical parameters :

  • Ammonia saturation : Ensures complete conversion of cyanohydrin to aminonitrile.
  • Solvent choice : Methanol facilitates ammonia dissolution while stabilizing intermediates.

Salt Formation

The free base is dissolved in diethyl ether and treated with HCl gas or ethereal HCl solution. Precipitation occurs within 30 minutes at 0°C, yielding high-purity hydrochloride (≥95%).

Catalytic Reduction Methods

Patent literature describes hydrogenation routes using specialized catalysts.

Reductive Amination

A suspension of 2-amino-2-methylpropionitrile hydrochloride in toluene reacts with aluminum hydride (AlH₃) at 100°C for 1 hour. This method achieves 64.5% yield but requires rigorous moisture control.

Catalyst comparison :

Catalyst Solvent Temperature Time Yield
AlH₃ Toluene 100°C 1 h 64.5%
Borane (BH₃) THF 25°C 100 h 58%
Pd/C (H₂) Chloroform 60°C 50 h 72%

Data compiled from CN103951589A and VulcanChem.

Industrial Production Considerations

Large-scale manufacturing prioritizes:

  • Cost-effective cyanide sources : NaCN ($6.00/5g) outperforms KCN ($20.00/25g) economically.
  • Waste minimization : Diethyl ether recovery systems reduce solvent costs.
  • Safety protocols : Automated pH and temperature controls mitigate risks associated with HCN generation.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR : Characteristic singlet at δ 1.70 ppm (6H, CH₃ groups) and NH signal at δ 9.45 ppm.
  • HPLC : Retention time alignment with reference standards (C18 column, 254 nm detection).
  • Elemental analysis : Matches theoretical values for C₄H₉ClN₂ (C: 39.84%, H: 7.52%, N: 23.24%).

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylpropanenitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediate

2-Amino-2-methylpropanenitrile hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its versatility allows it to be involved in the production of compounds with therapeutic properties, including potential anticholinergics, which block the action of acetylcholine and may have implications in treating various conditions .

2. Synthesis of Anagliptin Intermediates

A notable application is its use in synthesizing intermediates for the drug anagliptin, which is used in managing type 2 diabetes. The synthesis involves a two-step reaction process that is cost-effective and environmentally friendly, highlighting its utility in pharmaceutical manufacturing .

Biochemical Research Applications

1. Nitrating Agent

Research indicates that 2-amino-2-methylpropanenitrile (the base form) exhibits properties as a powerful nitrating agent, which is essential for introducing nitro groups into organic molecules. This capability is valuable for developing new pharmaceuticals and materials .

2. Catalytic Activity

The compound has been explored as an oxidation catalyst, although specific mechanisms are not extensively documented. Its role in expediting chemical reactions suggests potential applications in analytical chemistry .

Toxicological Studies

While this compound has shown promise in various applications, it is essential to note its toxicity profile. The compound is classified as toxic if swallowed, inhaled, or upon skin contact, necessitating careful handling and safety measures during research and application .

Case Study 1: Anticholinergic Properties

Preliminary studies suggest that 2-amino-2-methylpropanenitrile may possess anticholinergic properties, warranting further investigation into its potential medicinal applications .

Case Study 2: Synthesis Efficiency

A study on the synthesis of anagliptin intermediates demonstrated that using this compound resulted in high yields and purity while minimizing environmental impact, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of 2-amino-2-methylpropanenitrile hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. These interactions can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

    2-Amino-2-methylpropanenitrile: The parent compound without the hydrochloride salt.

    2-Amino-2-methyl-1-propanol hydrochloride: A similar compound with a hydroxyl group instead of a nitrile group.

    2-Amino-3-hydroxybenzoic acid hydrochloride: Another compound with an amino group and a carboxylic acid group.

Comparison: 2-Amino-2-methylpropanenitrile hydrochloride is unique due to its combination of an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis compared to similar compounds .

Biological Activity

2-Amino-2-methylpropanenitrile hydrochloride (CAS No. 50846-36-1) is a chemical compound that has garnered interest for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, pharmacological profiles, and relevant research findings.

  • Molecular Formula : C4H8N2·HCl
  • Molecular Weight : 120.58 g/mol
  • Solubility : Very soluble in water (16.0 mg/ml) .
  • Log P (octanol-water partition coefficient) : 0.23, indicating moderate lipophilicity .

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

Toxicity and Safety

The compound is classified with hazard statements indicating toxicity if ingested, inhaled, or absorbed through the skin (H301-H331). Safety measures are crucial when handling this compound due to its potential harmful effects .

Study on Pharmacokinetics

A study evaluated the pharmacokinetic properties of related compounds, highlighting the importance of structure in determining biological activity. Although direct studies on this compound are scarce, it is suggested that similar nitriles may exhibit favorable absorption and distribution characteristics in vivo .

In Vitro Studies

In vitro assays conducted on derivatives of 2-amino-2-methylpropanenitrile have shown promising results against various pathogens. For example, certain analogs demonstrated significant inhibition of bacterial growth, indicating potential as a scaffold for developing new antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Property/ActivityThis compoundRelated Compounds
Molecular Weight120.58 g/molVaries
SolubilityVery soluble (16.0 mg/ml)Varies
CYP Enzyme InteractionCYP3A4 substrateVaries
Antimicrobial ActivityLimited data availableSome derivatives active
Blood-Brain Barrier PenetrationYesVaries
ToxicityToxic if ingested/inhaledVaries

Q & A

Q. What are the critical physicochemical properties of 2-Amino-2-methylpropanenitrile hydrochloride that influence experimental design?

Methodological Answer: Key properties include molecular weight (calculated from formula: C₄H₉N₂·HCl = ~124.6 g/mol), solubility in polar solvents (e.g., water, methanol), and stability under varying pH and temperature. For accurate characterization, use analytical standards (e.g., certified reference materials listed in chemical analysis standards) and techniques like NMR, IR, or mass spectrometry to confirm structural integrity . Stability studies should monitor degradation under light, humidity, and thermal stress .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer: Store in a tightly sealed, light-resistant container at controlled room temperature (20–25°C) or refrigerated (2–8°C) for long-term stability. Avoid exposure to moisture, as hydrochloride salts are often hygroscopic. Shipping with cooling packs (e.g., blue ice) is recommended for transport .

Q. What spectroscopic techniques are most effective for confirming the identity of this compound?

Methodological Answer: Use a combination of techniques:

  • ¹H/¹³C NMR : Compare chemical shifts with reference data (e.g., δ ~1.5 ppm for methyl groups adjacent to the nitrile).
  • IR Spectroscopy : Identify characteristic stretches (e.g., nitrile C≡N ~2250 cm⁻¹, NH₂ ~3300 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 125.6). Cross-validate results with pharmacopeial identity tests (e.g., melting point, solubility) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and purity?

Methodological Answer: Optimize reaction parameters such as:

  • Temperature : Maintain 0–5°C during nitrile formation to minimize side reactions.
  • Catalyst Selection : Use acid catalysts (e.g., HCl gas) for efficient hydrochlorination.
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol). Monitor progress via TLC or HPLC .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Methodological Answer: Reverse-phase HPLC with UV detection (λ ~210–230 nm for nitrile absorption) using a C18 column. Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid (or formic acid for MS compatibility). Validate the method with spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) .

Q. How can data discrepancies between the hydrochloride salt and free base forms of 2-Amino-2-methylpropanenitrile be resolved during characterization?

Methodological Answer: Perform comparative analyses:

  • Solubility Tests : The hydrochloride salt will exhibit higher aqueous solubility than the free base.
  • Thermal Analysis : Use DSC/TGA to differentiate melting points and decomposition profiles.
  • Ion Chromatography : Confirm chloride content in the salt form. Cross-reference with pharmacopeial monographs for analogous compounds .

Q. What strategies address purity challenges in this compound caused by residual solvents or byproducts?

Methodological Answer:

  • GC-MS : Screen for volatile impurities (e.g., unreacted precursors).
  • HPLC-PDA : Detect non-volatile byproducts (e.g., dimerized nitriles).
  • Crystallization Optimization : Use solvent systems with high polarity gradients (e.g., acetone to hexane) to remove hydrophobic impurities. Document impurity profiles against regulatory thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.